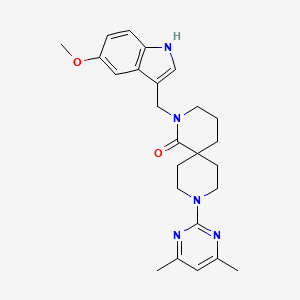

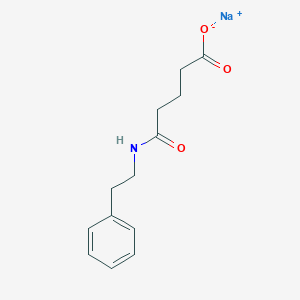

![molecular formula C13H13Cl2N3O B2380125 (Z)-N'-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride CAS No. 318517-54-3](/img/structure/B2380125.png)

(Z)-N'-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-N'-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride, also known as ABT-702, is a small molecule inhibitor of the enzyme adenosine kinase. Adenosine kinase is responsible for the breakdown of adenosine, a molecule that plays an important role in the regulation of various physiological processes in the body. ABT-702 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

科学的研究の応用

Agrochemicals

(Z)-N’-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride: and its derivatives play a crucial role in crop protection. Specifically, they are employed as intermediates in the synthesis of trifluoromethylpyridines (TFMPs). These TFMPs are structural motifs found in active agrochemical ingredients . The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their effectiveness in pest control.

Pharmaceuticals

Several pharmaceutical applications utilize TFMP derivatives. Notably, five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The fluorine substitution enhances the biological activity of these compounds, making them valuable for drug development .

Veterinary Products

In addition to human medicine, TFMP derivatives find use in veterinary applications. Two veterinary products containing the TFMP moiety have been granted market approval, demonstrating their potential in animal health .

Vapor-Phase Reactions

The synthesis of TFMPs involves vapor-phase reactions. For instance, 3-(trifluoromethyl)pyridine (3-TF) can be produced by catalytic hydrogenolysis, followed by reintroduction into the reactor. This approach reduces overall production costs and contributes to sustainable chemical processes .

Intermediate in Drug Synthesis

(Z)-N’-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride: serves as an intermediate in the synthesis of rabeprazole, a proton pump inhibitor used to treat acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD) .

Organic Synthesis Building Block

The compound’s chlorophenyl and methoxy groups make it a valuable building block in organic synthesis. Researchers leverage these functionalities to create more complex molecules and explore novel chemical pathways .

特性

IUPAC Name |

N'-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O.ClH/c14-12-5-3-10(4-6-12)9-18-17-13(15)11-2-1-7-16-8-11;/h1-8H,9H2,(H2,15,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQZNZGILWOXPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=NOCC2=CC=C(C=C2)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C(=N/OCC2=CC=C(C=C2)Cl)/N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N'-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine](/img/structure/B2380043.png)

![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380048.png)

![5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole](/img/structure/B2380049.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2380051.png)

![6-Oxa-2-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2380053.png)

![7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B2380059.png)

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2380062.png)